TY-51469

Description

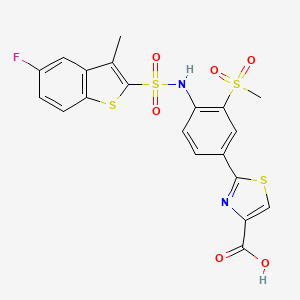

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(5-fluoro-3-methyl-1-benzothiophen-2-yl)sulfonylamino]-3-methylsulfonylphenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S4/c1-10-13-8-12(21)4-6-16(13)31-20(10)33(28,29)23-14-5-3-11(7-17(14)32(2,26)27)18-22-15(9-30-18)19(24)25/h3-9,23H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCULCCRGSSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)NC3=C(C=C(C=C3)C4=NC(=CS4)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TY-51469: A Potent Chymase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TY-51469 is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Emerging research has identified chymase as a key player in various pathological processes, including inflammation, tissue remodeling, and fibrosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on key signaling pathways, and its therapeutic potential in preclinical models of cardiac remodeling, pulmonary fibrosis, and inflammatory bowel disease. This document summarizes key quantitative data, outlines experimental methodologies from pivotal studies, and provides visual representations of the underlying biological pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Chymase Inhibition

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of chymase. Chymase is a multifunctional enzyme that contributes to pathology through several mechanisms, including the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, and the activation of various growth factors and matrix metalloproteinases (MMPs).

The primary mechanism of this compound involves the blockade of chymase-mediated activation of transforming growth factor-beta 1 (TGF-β1) and pro-matrix metalloproteinase-2 (pro-MMP-2).[1] By preventing the conversion of these precursors into their active forms, this compound effectively attenuates downstream signaling cascades that lead to cellular hypertrophy and fibrosis.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against chymase has been quantified, demonstrating high potency.

| Target | Species | IC50 | Reference |

| Chymase | Simian | 0.4 nM | [2][3] |

| Chymase | Human | 7.0 nM | [2][3] |

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct consequence of its ability to modulate key signaling pathways involved in inflammation and tissue remodeling.

Angiotensin II-Mediated Cardiac Remodeling

In the context of cardiac remodeling, Angiotensin II (Ang II) plays a central role by activating AT1 receptors on cardiomyocytes and cardiac fibroblasts. This activation triggers intracellular signaling, including the NADPH oxidase and ROS-MAPK pathways, leading to protein synthesis and cellular hypertrophy.[1] In fibroblasts, AT1 receptor activation upregulates latent TGF-β1 and pro-MMP-2. Chymase is a critical enzyme in the conversion of these precursors to their active forms, driving fibrotic processes.[1] this compound intervenes by blocking this chymase-dependent activation.[1]

Inflammatory Response in Pulmonary Fibrosis

In a mouse model of silica-induced pulmonary fibrosis, this compound was shown to suppress the accumulation of neutrophils in the lung.[4][5][6] This effect is associated with a reduction in the levels of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-β1 (TGF-β1) in the bronchoalveolar lavage fluid (BALF).[5][6] The data suggests that chymase plays a role in the inflammatory cascade that leads to fibrosis, and its inhibition by this compound can mitigate this response.[5][6]

Immune Modulation in Inflammatory Bowel Disease (IBD)

In a rat model of dextran sulfate sodium (DSS)-induced colitis, this compound demonstrated a therapeutic effect by potentially increasing the expression of regulatory T cells (Tregs) and associated cytokines.[3][7][8] The study observed higher expression of Foxp3 (a Treg-specific transcription factor) and the immune-regulatory cytokines IL-10, TGF-β1, and IL-17A in the treatment group compared to the model group.[3][7][8] This suggests that chymase inhibition by this compound may ameliorate intestinal inflammation by promoting immune tolerance.[3][7][8]

Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the effects of this compound.

Silica-Induced Pulmonary Fibrosis in Mice

-

Animal Model: Male ICR mice, 8 weeks old.[2]

-

Induction of Fibrosis: A single intratracheal injection of 10 mg of silica.[5]

-

This compound Administration:

-

Outcome Measures:

-

Histopathology: Lung fibrosis was assessed using the Ashcroft pathological score.[5]

-

Biochemical Analysis: Hydroxyproline content of the lungs was measured as an indicator of collagen deposition.[5]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis:

-

Gene Expression: The level of mouse mast cell proteinase-4 mRNA in lung tissue was quantified.[5]

-

Angiotensin II-Induced Cardiac Remodeling in Hamsters

-

Animal Model: Hamsters were used as their chymase is functionally similar to human chymase in its ability to form Angiotensin II.[1]

-

Induction of Cardiac Remodeling: Chronic administration of high doses of exogenous Angiotensin II.[1]

-

This compound Administration: Specific dosing and administration route for this model are not detailed in the provided search results.

-

Outcome Measures:

-

Cellular Effects: Assessed protein synthesis and cellular hypertrophy in cardiomyocytes.[1]

-

Fibroblast Activity: Measured the expression of latent TGF-β1 and ProMMP-2 in cardiac fibroblasts.[1]

-

Enzymatic Activity: Evaluated the conversion of latent TGF-β1 to active TGF-β1 and ProMMP-2 to active MMP-2.[1]

-

DSS-Induced Colitis in Rats

-

Induction of Colitis: Administration of 3.5% dextran sulfate sodium (DSS) in drinking water.[7]

-

This compound Administration: Intraperitoneal injection of 10 mg/kg daily.[7]

-

Experimental Groups:

-

Outcome Measures:

-

Clinical Assessment: Colitis severity was assessed by histopathological scoring on days 7, 14, 21, and 28.[7]

-

Immunophenotyping: The proportion of CD4+CD25+ Tregs in peripheral blood was determined by flow cytometry.[7]

-

Gene and Protein Expression: mRNA and protein expression in colon tissues were measured by PCR, Western blot, and immunohistochemistry.[7]

-

Cytokine Levels: Serum levels of interleukin (IL)-10, transforming growth factor (TGF)-β1, and IL-17A were detected by ELISA.[7]

-

Conclusion and Future Directions

This compound is a potent chymase inhibitor with demonstrated efficacy in preclinical models of diseases characterized by inflammation and fibrosis. Its mechanism of action is centered on the inhibition of chymase-mediated activation of key signaling molecules such as TGF-β1 and MMP-2, as well as potential modulation of immune responses. The data summarized in this guide underscore the therapeutic potential of targeting chymase.

Future research should focus on further elucidating the detailed molecular interactions of this compound with chymase, expanding the investigation into other chymase-dependent pathologies, and ultimately, translating these promising preclinical findings into clinical development. A deeper understanding of the pharmacokinetics and pharmacodynamics of this compound in different species will also be crucial for its advancement as a therapeutic agent.

References

- 1. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Mast Cell Specific Chymases and Tryptases in Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mast Cell Chymase and Tryptase as Targets for Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of TY-51469: A Technical Guide for Researchers

An In-depth Examination of the Chymase Inhibitor TY-51469, its Mechanism of Action, and Therapeutic Potential in Inflammatory and Fibrotic Diseases.

Introduction

This compound is a potent and highly specific inhibitor of chymase, a chymotrypsin-like serine protease predominantly found in the secretory granules of mast cells.[1][2] Chymase is implicated in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular regulation. By inhibiting chymase activity, this compound has demonstrated significant therapeutic potential in preclinical models of various inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the biological effects of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of chymase. Chymase plays a crucial role in the activation of several key mediators involved in inflammation and fibrosis. Notably, chymase can activate transforming growth factor-beta (TGF-β) and matrix metalloproteinase-9 (MMP-9), both of which are central to the pathogenesis of tissue remodeling and fibrosis.[3][4] By blocking chymase, this compound effectively attenuates the downstream effects of these pro-fibrotic and pro-inflammatory pathways.[3][4] Additionally, chymase is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of cardiac remodeling.[3]

A proposed mechanism for the action of this compound in the context of angiotensin II-mediated cardiac remodeling involves the inhibition of the conversion of latent TGF-β1 to its active form and pro-MMP-2 to active MMP-2, thereby mitigating fibrotic and hypertrophic processes in the heart.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects in various preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Reference |

| Simian Chymase | 0.4 nM | [2] |

| Human Chymase | 7.0 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Silica-Induced Pulmonary Fibrosis

| Parameter | Treatment Group | Result | Reference |

| Lung Fibrosis Score | This compound | Significantly reduced | [1] |

| Hydroxyproline Level | This compound | Significantly reduced | [1] |

| Neutrophil Count (BALF) | This compound | Significantly reduced | [1] |

| Macrophage Inflammatory Protein-2 (BALF) | This compound | Reduced | [1] |

| Monocyte Chemoattractant Protein-1 (BALF) | This compound | Reduced | [1] |

| Transforming Growth Factor-β1 (BALF) | This compound | Reduced | [1] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of DSS-Induced Colitis

| Parameter | Treatment Group | Result | Reference |

| Colitis Severity | This compound | Significantly less severe colitis at days 7, 14, 21, and 28 (P < 0.05) | [5][6][7] |

| Proportion of CD4+CD25+ Tregs | This compound | Significantly higher than model group (P < 0.05) | [5][6] |

| Foxp3 Expression | This compound | Higher than model group (P < 0.05) | [5][6] |

| Serum IL-10 | This compound | Higher than model group (P < 0.05) | [5][6] |

| Serum TGF-β1 | This compound | Higher than model group (P < 0.05) | [5][6] |

| Serum IL-17A | This compound | Higher than model group (P < 0.05) | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats

This protocol describes the induction of colitis in rats using DSS and subsequent treatment with this compound to evaluate its anti-inflammatory effects.[6]

Materials:

-

Sprague-Dawley rats

-

Dextran sulfate sodium (DSS)

-

This compound

-

Saline solution

-

Intraperitoneal injection supplies

Procedure:

-

Animal Groups: Randomly assign rats to three groups: a control group, a DSS model group, and a DSS + this compound treatment group.[6]

-

Induction of Colitis: Administer 3.5% DSS in the drinking water to the model and treatment groups to induce colitis.[6] The control group receives regular drinking water.

-

Treatment:

-

Monitoring and Sample Collection: Sacrifice a subset of rats from each group on days 0, 7, 14, 21, and 28.[6]

-

Assessment of Colitis:

-

Histopathological Scoring: Assess the degree of inflammation in colon tissue sections.[6]

-

Flow Cytometry: Analyze the proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood.[6]

-

Gene and Protein Expression: Measure the mRNA and protein expression of Foxp3 in colon tissues using PCR, Western blot, and immunohistochemistry.[6]

-

Cytokine Analysis: Determine the serum levels of IL-10, TGF-β1, and IL-17A using ELISA.[6]

-

Silica-Induced Pulmonary Fibrosis in Mice

This protocol details the induction of pulmonary fibrosis in mice using silica and the evaluation of the anti-fibrotic effects of this compound.[1]

Materials:

-

ICR mice

-

Silica particles

-

This compound

-

Osmotic pumps

Procedure:

-

Induction of Pulmonary Fibrosis: Induce silicosis by a single intratracheal injection of 10 mg of silica.[1]

-

Treatment: Administer this compound daily at a dose of 0.1 or 1.0 mg/kg/day for 21 days using a subcutaneously implanted osmotic pump.[2]

-

Assessment of Pulmonary Fibrosis:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound is a potent and specific chymase inhibitor with significant therapeutic potential in a range of inflammatory and fibrotic diseases. Its mechanism of action, centered on the inhibition of chymase-mediated activation of pro-fibrotic and pro-inflammatory pathways, is well-supported by preclinical data. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the biological effects and therapeutic applications of this compound. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel therapies for patients with debilitating inflammatory and fibrotic conditions.

References

- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Chymase Inhibitor TY-51469: A Modulator of TGF-β Signaling in Fibrotic and Inflammatory Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Transforming growth factor-beta (TGF-β) signaling plays a dual role in cellular processes, acting as a tumor suppressor in early-stage cancers but promoting tumor progression and fibrosis in advanced disease states.[1][2] The activation of latent TGF-β1 is a critical step in this pathway. Mast cell chymase has been identified as a key enzyme in the activation of latent TGF-β1.[1][3] TY-51469, a potent and specific chymase inhibitor, has emerged as a significant research tool and potential therapeutic agent for its ability to indirectly modulate TGF-β signaling. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on TGF-β signaling, with a focus on preclinical models of pulmonary fibrosis and inflammatory bowel disease.

Introduction to this compound

This compound is a small molecule inhibitor of chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[4][5] Chymase is involved in a variety of physiological and pathological processes, including the conversion of angiotensin I to angiotensin II and the activation of matrix metalloproteinases (MMPs).[6][7] Crucially, chymase activates latent TGF-β1 by proteolytic cleavage, releasing the active cytokine which can then initiate downstream signaling.[3][6] By inhibiting chymase, this compound effectively blocks this activation step, thereby attenuating the pro-fibrotic and pro-inflammatory effects of TGF-β.

Mechanism of Action: Indirect Inhibition of TGF-β Signaling

The primary mechanism by which this compound influences TGF-β signaling is through the inhibition of chymase-mediated activation of latent TGF-β1.[6][7] In various pathological conditions, such as cardiac remodeling and fibrosis, increased chymase activity leads to excessive activation of TGF-β1.[6] Active TGF-β1 then binds to its receptors (TβRI and TβRII) on the cell surface, initiating a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3 proteins.[1] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and inflammation.[1]

This compound, by inhibiting chymase, prevents the initial activation of latent TGF-β1, thus dampening the entire downstream signaling cascade.[6][7]

Quantitative Data

The inhibitory potency and preclinical efficacy of this compound have been quantified in various studies.

| Parameter | Species | Value | Reference |

| IC50 | Simian Chymase | 0.4 nM | [8] |

| IC50 | Human Chymase | 7.0 nM | [8] |

| Study | Model | Treatment | Key Findings | Reference |

| Pulmonary Fibrosis | Silica-induced in mice | This compound (0.1 or 1.0 mg/kg/day) | Significantly reduced lung fibrosis score and hydroxyproline content. Reduced neutrophils, MIP-2, MCP-1, and TGF-β1 in BALF. | [4][5] |

| Inflammatory Bowel Disease | DSS-induced colitis in rats | This compound (10 mg/kg/day, i.p.) | Significantly reduced severity of colitis. Increased proportion of CD4+CD25+ Tregs and expression of Foxp3. Increased serum levels of IL-10, TGF-β1, and IL-17A. | [2][9] |

Experimental Protocols

Silica-Induced Pulmonary Fibrosis in Mice

This model is used to evaluate the anti-fibrotic potential of this compound in the lungs.

Methodology:

-

Animal Model: Male ICR mice, 8 weeks old.[8]

-

Induction of Fibrosis: A single intratracheal injection of 10 mg of silica particles suspended in sterile saline.[4][5]

-

Treatment: this compound is administered daily at doses of 0.1 or 1.0 mg/kg/day for 21 days via an osmotic pump implanted subcutaneously.[8] The pump delivers the drug solution continuously at a rate of 0.3 µL/h.[8]

-

Assessment of Fibrosis:

-

Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is scored using the Ashcroft method.[4][5]

-

Hydroxyproline Assay: The total lung collagen content is quantified by measuring the hydroxyproline concentration in lung homogenates.[4][5]

-

-

Analysis of Bronchoalveolar Lavage Fluid (BALF):

-

BALF is collected by lavaging the lungs with sterile saline.

-

Cellular Composition: The total and differential cell counts (neutrophils, macrophages, lymphocytes) are determined.[4][5]

-

Cytokine Levels: The concentrations of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and TGF-β1 in the BALF are measured by ELISA.[4][5]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats

This model is employed to investigate the anti-inflammatory effects of this compound in the context of inflammatory bowel disease.

Methodology:

-

Induction of Colitis: Rats are given 3.5% (w/v) DSS in their drinking water for six consecutive days to induce colitis.[2]

-

Treatment: Following the 6-day DSS induction, rats receive a daily intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.[2][9] Control and model groups receive saline injections.[2]

-

Assessment of Colitis:

-

Clinical Scoring: Disease activity is monitored daily by scoring weight loss, stool consistency, and the presence of blood in the stool.[2]

-

Histopathology: Colon tissues are collected at various time points (e.g., days 7, 14, 21, 28), fixed, and stained with hematoxylin and eosin (H&E). The degree of inflammation and tissue damage is scored based on established criteria.[2]

-

-

Immunological Analysis:

-

Flow Cytometry: The proportion of CD4+CD25+ regulatory T cells (Tregs) in peripheral blood is determined by flow cytometry.[2]

-

Immunohistochemistry/Western Blot: The expression of Foxp3 (a key transcription factor for Tregs) in colon tissue is analyzed.[2]

-

ELISA: Serum levels of cytokines, including IL-10, TGF-β1, and IL-17A, are quantified by ELISA.[2][9]

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of chymase in various pathologies. Its ability to indirectly modulate TGF-β signaling by preventing the activation of latent TGF-β1 highlights a novel therapeutic strategy for fibrotic and inflammatory diseases. The preclinical data in models of pulmonary fibrosis and colitis demonstrate its potential to ameliorate disease severity by reducing fibrosis and inflammation. Further investigation into the clinical utility of chymase inhibitors like this compound is warranted.

References

- 1. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TY-51469 in Attenuating Neutrophil Accumulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism and therapeutic potential of TY-51469, a specific chymase inhibitor, with a core focus on its role in mitigating neutrophil accumulation, a key event in the inflammatory cascade of various pathologies. By consolidating findings from preclinical studies, this document provides a detailed examination of the experimental evidence, methodologies, and underlying signaling pathways associated with this compound's anti-inflammatory effects.

Executive Summary

This compound is a potent and specific inhibitor of chymase, a chymotrypsin-like serine protease predominantly found in the granules of mast cells.[1][2] Emerging evidence highlights the significant role of chymase in orchestrating inflammatory responses, in part by promoting the infiltration of neutrophils to sites of injury or disease. This compound has demonstrated efficacy in reducing neutrophil accumulation in various preclinical models of inflammatory and fibrotic diseases, including pulmonary fibrosis, pancreatitis, and inflammatory bowel disease.[1][3][4] Its mechanism of action is centered on the disruption of chymase-mediated signaling pathways that lead to the production of neutrophil chemoattractants and the facilitation of their migration. This guide will synthesize the quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the proposed mechanisms of action.

Core Mechanism of Action: Chymase Inhibition

Chymase is released from activated mast cells and contributes to inflammation and tissue remodeling through several mechanisms.[3] One of its key roles is the activation of cytokines and matrix metalloproteinases (MMPs) that are crucial for immune cell recruitment.[3] this compound, with an IC₅₀ of 7 nM for human chymase, acts as a highly specific inhibitor, showing no significant inhibition of other chymotrypsin-like serine proteases such as bovine chymotrypsin or human cathepsin G at concentrations up to 10 μM.[2] By blocking chymase activity, this compound effectively suppresses the downstream events that lead to neutrophil infiltration and subsequent tissue damage.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a mouse model of silica-induced pulmonary fibrosis. This model is characterized by a prominent accumulation of neutrophils in the lungs.[2]

Table 1: Effect of this compound on Cellular Composition in Bronchoalveolar Lavage Fluid (BALF) on Day 21

| Treatment Group | Total Cells (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |

| Saline Control | 10.3 ± 1.0 | 0.03 ± 0.01 | 10.2 ± 1.0 | 0.05 ± 0.01 |

| Silica + Vehicle | 40.6 ± 3.9 | 19.8 ± 3.4 | 19.9 ± 1.2 | 0.9 ± 0.2 |

| Silica + this compound (Early) | 21.5 ± 1.5 | 4.3 ± 1.0 | 16.7 ± 0.8 | 0.5 ± 0.1 |

| Silica + this compound (Late) | 28.3 ± 2.6 | 9.5 ± 2.0* | 18.2 ± 1.1 | 0.6 ± 0.1 |

*p < 0.05 compared to Silica + Vehicle group. Data adapted from Takato et al., 2011.

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Fibrotic Markers on Day 21

| Treatment Group | MIP-2 (pg/mL) in BALF | MCP-1 (pg/mL) in BALF | TGF-β₁ (pg/mL) in BALF | Hydroxyproline (μ g/lung ) | Ashcroft Score |

| Saline Control | 1.8 ± 0.5 | 3.6 ± 0.3 | 21.1 ± 3.9 | 101.2 ± 2.9 | 0.3 ± 0.1 |

| Silica + Vehicle | 10.2 ± 2.0 | 10.1 ± 0.7 | 119.2 ± 18.0 | 148.7 ± 5.9 | 5.4 ± 0.4 |

| Silica + this compound (Early) | 3.9 ± 0.8 | 5.9 ± 0.7 | 50.1 ± 7.8 | 120.5 ± 4.2 | 2.8 ± 0.3 |

| Silica + this compound (Late) | 6.8 ± 1.5 | 7.5 ± 0.9 | 75.8 ± 12.5 | 135.4 ± 6.1 | 4.1 ± 0.3 |

*p < 0.05 compared to Silica + Vehicle group. Data adapted from Takato et al., 2011.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's action on neutrophil accumulation and the general experimental workflow used in the cited studies.

Caption: Proposed mechanism of this compound in reducing neutrophil accumulation.

Caption: Experimental workflow for evaluating this compound in a mouse silicosis model.

Detailed Experimental Protocols

The methodologies outlined below are based on the study by Takato et al. (2011), which investigated this compound in a silica-induced pulmonary fibrosis model.[1][2][5]

Animal Model and Disease Induction

-

Model: Mouse model of silicosis.

-

Procedure: A suspension of 10 mg of silica crystals in 0.1 mL of sterile saline was administered to mice via a single intratracheal injection to induce lung fibrosis. Control animals received an injection of sterile saline.

Drug Administration

-

Compound: 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid (this compound).

-

Vehicle: 0.5% methylcellulose.

-

Dosing: this compound was administered by oral gavage at a dose of 10 mg/kg/day.

-

Treatment Schedules:

-

Early Stage Treatment: this compound was administered from day 0 to day 20 post-silica injection.

-

Late Stage Treatment: this compound was administered from day 7 to day 20 post-silica injection.

-

Control/Vehicle Groups: Received the vehicle on the same schedule.

-

Sample Collection and Processing

-

Time Point: Animals were sacrificed on day 21.

-

Bronchoalveolar Lavage (BAL): The lungs were lavaged with saline. The collected BALF was centrifuged, and the supernatant was stored for cytokine analysis. The cell pellet was resuspended for total and differential cell counts.

-

Lung Tissue: Lungs were harvested for histological analysis and measurement of hydroxyproline content.

Outcome Measures

-

Cellular Analysis: Total cell counts in BALF were determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, lymphocytes) were performed on cytocentrifuged preparations stained with Diff-Quik.

-

Cytokine Analysis: Levels of macrophage inflammatory protein-2 (MIP-2), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-β₁ (TGF-β₁) in the BALF supernatant were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

-

Fibrosis Assessment:

-

Histology: Lung tissue was fixed, sectioned, and stained. The degree of fibrosis was semi-quantitatively scored using the Ashcroft method.

-

Hydroxyproline Content: The total collagen content in the lung was determined by measuring the hydroxyproline content, a major component of collagen.

-

Discussion and Future Directions

The evidence strongly suggests that the specific chymase inhibitor this compound effectively reduces neutrophil accumulation in inflammatory settings.[1][2][5] As demonstrated in the silica-induced lung fibrosis model, this reduction in neutrophils is accompanied by a decrease in key neutrophil chemoattractants like MIP-2 and a subsequent amelioration of fibrosis.[1][5] The more pronounced therapeutic effect observed with early administration of this compound underscores the importance of neutrophil infiltration in the initial stages of the fibrotic process.[2][5]

The mechanism, involving the inhibition of chymase-mediated activation of pro-inflammatory and pro-fibrotic mediators, presents a promising therapeutic strategy.[3][6] Further research should focus on validating these findings in other preclinical models of neutrophil-dominant diseases and ultimately, in clinical trials. Elucidating the full spectrum of chymase-dependent and -independent effects of this compound will be crucial for its development as a targeted anti-inflammatory agent. The potential for chymase inhibitors to treat conditions such as inflammatory bowel disease, pancreatitis, and cardiovascular diseases warrants continued investigation.[3][4][7]

References

- 1. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Chymase Inhibitor TY-51469: A Preclinical Technical Overview in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for TY-51469, a potent and selective chymase inhibitor, across various inflammation models. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting chymase, a chymotrypsin-like serine protease found predominantly in the secretory granules of mast cells.[1] Chymase is a key mediator in the inflammatory cascade, responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule angiotensin II. Furthermore, chymase plays a crucial role in activating other pro-inflammatory and pro-fibrotic mediators, including transforming growth factor-beta (TGF-β) and matrix metalloproteinase-9 (MMP-9).[1][2] By inhibiting chymase, this compound effectively attenuates the downstream effects of these critical pathways, leading to reduced inflammation, tissue remodeling, and fibrosis.

Preclinical Efficacy in Inflammatory Bowel Disease (IBD)

In a preclinical model of Dextran Sulfate Sodium (DSS)-induced colitis in Sprague-Dawley rats, this compound demonstrated significant therapeutic efficacy.[3] Treatment with this compound led to a marked reduction in the severity of colitis, as evidenced by lower histopathological scores compared to the model group.[3]

Quantitative Data Summary: DSS-Induced Colitis in Rats

| Parameter | Control Group | DSS Model Group | This compound Treatment Group |

| Histopathological Score (Day 28) | Low | Significantly Increased | Significantly Reduced vs. Model |

| CD4+CD25+ Tregs (%) | High | Significantly Reduced | Significantly Increased vs. Model |

| Foxp3 Expression | High | Significantly Reduced | Significantly Increased vs. Model |

| Serum IL-10 | High | Significantly Reduced | Significantly Increased vs. Model |

| Serum TGF-β1 | High | Significantly Reduced | Significantly Increased vs. Model |

| Serum IL-17A | High | Significantly Reduced | Significantly Increased vs. Model |

Data compiled from a study on DSS-induced colitis in rats.[3][4]

Experimental Protocol: DSS-Induced Colitis

A widely used method for inducing colitis in rodents is the oral administration of DSS.[5][6][7]

-

Animal Model: Male Sprague-Dawley rats.[3]

-

Induction of Colitis: Administration of 3.5% DSS in drinking water for a specified period.[3]

-

Treatment: Intraperitoneal injection of this compound (10 mg/kg) daily.[8]

-

Assessment:

-

Clinical Signs: Monitoring of body weight, stool consistency, and presence of blood in the stool.[5]

-

Histopathology: Colon tissue samples are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, ulceration, and tissue damage.[3]

-

Immunophenotyping: Flow cytometry analysis of peripheral blood or isolated cells from lymphoid tissues to quantify immune cell populations, such as CD4+CD25+ regulatory T cells (Tregs).[3]

-

Gene and Protein Expression: Analysis of colon tissue homogenates for the expression of key inflammatory and regulatory markers like Foxp3, IL-10, TGF-β1, and IL-17A using techniques such as quantitative PCR and Western blot.[3]

-

Cytokine Levels: Measurement of serum cytokine concentrations using ELISA.[3]

-

Signaling Pathway in IBD

Caption: Proposed mechanism of this compound in IBD.

Preclinical Efficacy in Pulmonary Fibrosis

This compound has also been evaluated in a mouse model of silica-induced pulmonary fibrosis, a progressive and debilitating lung disease.[9][10] The study demonstrated that treatment with this compound significantly reduced the accumulation of neutrophils in the lungs and attenuated the development of fibrosis.[9][10]

Quantitative Data Summary: Silica-Induced Pulmonary Fibrosis in Mice

| Parameter | Control Group | Silica Model Group | This compound Treatment Group |

| Lung Fibrosis Score | Low | Significantly Increased | Significantly Reduced vs. Model |

| Hydroxyproline Content | Low | Significantly Increased | Significantly Reduced vs. Model |

| Neutrophils in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |

| MIP-2 in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |

| MCP-1 in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |

| TGF-β1 in BALF | Low | Significantly Increased | Significantly Reduced vs. Model |

BALF: Bronchoalveolar Lavage Fluid; MIP-2: Macrophage Inflammatory Protein-2; MCP-1: Monocyte Chemoattractant Protein-1. Data is based on a study of silica-induced pulmonary fibrosis in mice.[9][10]

Experimental Protocol: Silica-Induced Pulmonary Fibrosis

The intratracheal instillation of silica particles is a well-established method for inducing pulmonary fibrosis in animal models.[11][12][13]

-

Animal Model: Male mice.[9]

-

Induction of Fibrosis: A single intratracheal injection of a silica suspension.[9]

-

Treatment: Administration of this compound.

-

Assessment:

-

Histopathology: Lungs are harvested, fixed, and stained to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).[9]

-

Hydroxyproline Assay: Measurement of hydroxyproline content in lung tissue as a biochemical marker of collagen deposition and fibrosis.[9]

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze the cellular composition (e.g., neutrophils, macrophages) and the levels of pro-inflammatory cytokines and chemokines (e.g., MIP-2, MCP-1, TGF-β1) by ELISA.[9][11]

-

Experimental Workflow: Pulmonary Fibrosis Model

Caption: Workflow for the silica-induced pulmonary fibrosis model.

Preclinical Efficacy in Pancreatitis

The therapeutic potential of this compound has also been investigated in a hamster model of L-arginine-induced acute pancreatitis. This model mimics the inflammatory processes observed in human pancreatitis.

Experimental Protocol: L-arginine-Induced Pancreatitis

High doses of L-arginine can induce acute pancreatitis in rodents.[14][15][16][17][18]

-

Animal Model: Hamsters.

-

Induction of Pancreatitis: Intraperitoneal injection of a high concentration of L-arginine solution.[14][15]

-

Treatment: Administration of this compound or a placebo.

-

Assessment:

-

Serum Amylase and Lipase: Measurement of pancreatic enzyme levels in the serum as indicators of pancreatic injury.

-

Histopathology: Microscopic examination of pancreatic tissue for edema, inflammation, and necrosis.

-

Chymase and MMP-9 Activity: Measurement of enzyme activities in pancreatic tissue homogenates.

-

Signaling Pathway in Pancreatitis

Caption: Chymase-mediated activation of TGF-β and MMPs.[19]

Conclusion

The preclinical data for this compound consistently demonstrate its potent anti-inflammatory and anti-fibrotic effects across multiple animal models of inflammatory diseases. By targeting chymase, this compound offers a promising therapeutic strategy for conditions where mast cell activation and subsequent mediator release play a central pathological role. Further investigation is warranted to translate these promising preclinical findings into clinical applications for the treatment of inflammatory bowel disease, pulmonary fibrosis, and other inflammatory disorders.

References

- 1. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. redoxis.se [redoxis.se]

- 7. researchgate.net [researchgate.net]

- 8. Chymase inhibitor this compound in therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 11. Astragaloside IV alleviates silica-induced pulmonary fibrosis via inactivation of the TGF-β1/Smad2/3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silica-induced pulmonary fibrosis involves the reaction of particles with interstitial rather than alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. bsdwebstorage.blob.core.windows.net [bsdwebstorage.blob.core.windows.net]

- 17. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

- 18. physoc.org [physoc.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TY-51469 in Experimental Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

TY-51469 is an experimental chymase inhibitor that has demonstrated potential therapeutic effects in preclinical models of Inflammatory Bowel Disease (IBD). Studies indicate that this compound may ameliorate colitis by modulating the immune response, specifically by increasing the population of regulatory T cells (Tregs) and the expression of associated anti-inflammatory cytokines.[1][2][3] These application notes provide a comprehensive overview of the experimental protocols used to evaluate the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model in rats.

Mechanism of Action

This compound is a potent chymase inhibitor.[4] In the context of IBD, its mechanism of action is linked to the upregulation of Tregs (CD4+CD25+) and the transcription factor Foxp3, which is crucial for Treg function.[1][3] This leads to an increase in the production of immunoregulatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1), which help to suppress the excessive inflammatory response characteristic of IBD.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in a DSS-induced colitis rat model.

Table 1: Animal Model and Dosing Information

| Parameter | Details |

| Animal Model | Sprague-Dawley Rats |

| IBD Induction | 3.5% Dextran Sulfate Sodium (DSS) in drinking water |

| Study Groups | Control, DSS Model, DSS + this compound |

| This compound Dosage | 10 mg/kg |

| Route of Administration | Intraperitoneal (IP) Injection |

| Dosing Frequency | Daily |

| Study Duration | 28 days |

Table 2: Key Biomarker Modulation by this compound

| Biomarker | Effect of this compound Treatment | Method of Analysis |

| CD4+CD25+ Tregs | Significantly Increased | Flow Cytometry |

| Foxp3 Expression | Significantly Increased | Western Blot, Immunohistochemistry |

| Serum IL-10 | Significantly Increased | ELISA |

| Serum TGF-β1 | Significantly Increased | ELISA |

| Serum IL-17A | Significantly Increased | ELISA |

Experimental Protocols

DSS-Induced Colitis in Sprague-Dawley Rats

Objective: To induce colitis in rats that mimics aspects of human IBD.

Materials:

-

Sprague-Dawley rats (male, 7-8 weeks old)

-

Dextran Sulfate Sodium (DSS, MW: 36,000-50,000)

-

Sterile drinking water

-

Animal caging and husbandry supplies

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Provide rats with a solution of 3.5% (w/v) DSS in their drinking water ad libitum for 7 consecutive days to induce acute colitis.

-

Monitor the animals daily for weight loss, stool consistency, and the presence of blood in the stool to assess the disease activity index (DAI).

-

On day 7, replace the DSS solution with regular drinking water.

This compound Administration

Objective: To treat DSS-induced colitis with this compound.

Materials:

-

This compound

-

Sterile saline solution

-

Syringes and needles for IP injection

Procedure:

-

Prepare a 10 mg/mL solution of this compound in sterile saline.

-

Beginning on day 7 (after DSS induction), administer this compound via intraperitoneal injection at a dose of 10 mg/kg daily.

-

The control and DSS model groups should receive an equivalent volume of sterile saline via IP injection daily.

-

Continue daily injections for the duration of the study (e.g., up to 28 days).

Histopathological Analysis of Colonic Inflammation

Objective: To assess the degree of inflammation and tissue damage in the colon.

Materials:

-

Phosphate-buffered saline (PBS)

-

10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

At the end of the treatment period, euthanize the rats and collect the entire colon.

-

Measure the length and weight of the colon.

-

Flush the colon with ice-cold PBS to remove fecal matter.

-

Fix the colon in 10% neutral buffered formalin for 24 hours.

-

Embed the fixed tissue in paraffin and cut 5 µm sections.

-

Mount the sections on glass slides and stain with H&E.

-

Examine the slides under a microscope and score the degree of inflammation, ulceration, and tissue damage based on a standardized scoring system.

Flow Cytometry for CD4+CD25+ Treg Cells

Objective: To quantify the population of regulatory T cells in peripheral blood.

Materials:

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Ficoll-Paque or similar density gradient medium

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Fluorescently labeled antibodies: anti-rat CD4, anti-rat CD25

-

Flow cytometer

Procedure:

-

Collect peripheral blood from the rats at specified time points.

-

Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient centrifugation method.

-

Wash the isolated PBMCs with RPMI-1640 medium supplemented with 10% FBS.

-

Resuspend the cells in staining buffer and incubate with fluorescently labeled anti-rat CD4 and anti-rat CD25 antibodies.

-

Wash the cells to remove unbound antibodies.

-

Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+CD25+ cells within the lymphocyte gate.

Western Blot for Foxp3 Expression

Objective: To measure the protein expression of Foxp3 in colon tissue.

Materials:

-

Colon tissue samples

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-Foxp3

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize colon tissue samples in RIPA buffer to extract total protein.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Foxp3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunohistochemistry for Foxp3

Objective: To visualize the localization of Foxp3-expressing cells in the colon.

Materials:

-

Paraffin-embedded colon sections on slides

-

Citrate buffer for antigen retrieval

-

Hydrogen peroxide solution

-

Blocking serum

-

Primary antibody: anti-Foxp3

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the colon sections.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific binding sites with blocking serum.

-

Incubate the sections with the primary anti-Foxp3 antibody.

-

Apply the biotinylated secondary antibody, followed by the streptavidin-HRP complex.

-

Develop the color with a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides, then examine under a microscope.

ELISA for Serum Cytokines (IL-10, TGF-β1, IL-17A)

Objective: To quantify the levels of key cytokines in the serum.

Materials:

-

Serum samples

-

ELISA kits for rat IL-10, TGF-β1, and IL-17A

-

Microplate reader

Procedure:

-

Collect blood from the rats and separate the serum.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Briefly, this involves adding standards and samples to a microplate pre-coated with a capture antibody.

-

A detection antibody is then added, followed by a substrate solution to produce a colorimetric reaction.

-

The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

Visualizations

Caption: Proposed mechanism of action of this compound in IBD.

Caption: Experimental workflow for evaluating this compound in DSS-induced colitis.

References

- 1. 2.6. Percentage of CD4+CD25+ and Foxp3+CD4+CD25+ Treg Cells in Rats Spleen Lymphocytes Determined by Flow Cytometry [bio-protocol.org]

- 2. Dextran Sulfate Sodium (DSS)-Induced Acute Colitis in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yeasenbio.com [yeasenbio.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Administering TY-51469 in a Pulmonary Fibrosis Model

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of TY-51469, a specific chymase inhibitor, in a preclinical mouse model of pulmonary fibrosis. Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2][3] Chymase, a serine protease released from mast cells, has been implicated in the pathogenesis of fibrosis through its role in activating key pro-fibrotic factors such as transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[4][5] this compound has demonstrated efficacy in reducing lung fibrosis in animal models, primarily by suppressing neutrophil accumulation and the levels of pro-inflammatory and pro-fibrotic mediators.[4][6]

This document outlines the detailed experimental protocols for inducing pulmonary fibrosis in mice, administering this compound, and assessing its therapeutic efficacy through histological and biochemical analyses. The provided methodologies and data presentation formats are intended to facilitate the design and execution of robust preclinical studies investigating the therapeutic potential of chymase inhibitors for pulmonary fibrosis.

Data Presentation

The following tables summarize the quantitative data from a representative study evaluating the efficacy of this compound in a silica-induced pulmonary fibrosis mouse model.[6]

Table 1: Effect of this compound on Lung Fibrosis Score and Hydroxyproline Content

| Treatment Group | Dose (mg/kg/day) | Ashcroft Fibrosis Score (Mean ± SD) | Hydroxyproline Content (µ g/lung , Mean ± SD) |

| Control (Silica + Vehicle) | - | 5.2 ± 0.8 | 350 ± 50 |

| This compound (Early Administration) | 1.0 | 2.8 ± 0.5 | 210 ± 40 |

| This compound (Late Administration) | 1.0 | 3.9 ± 0.6 | 280 ± 45 |

*p < 0.05 compared to the control group.

Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Cellularity and Cytokine Levels

| Treatment Group | Dose (mg/kg/day) | Total Cells (x10⁵, Mean ± SD) | Neutrophils (x10⁴, Mean ± SD) | MIP-2 (pg/mL, Mean ± SD) | MCP-1 (pg/mL, Mean ± SD) | Active TGF-β₁ (pg/mL, Mean ± SD) |

| Control (Silica + Vehicle) | - | 8.5 ± 1.2 | 15.2 ± 2.5 | 85 ± 15 | 120 ± 20 | 250 ± 40 |

| This compound | 1.0 | 4.2 ± 0.9 | 3.1 ± 0.8 | 30 ± 8 | 55 ± 12 | 110 ± 30* |

*p < 0.05 compared to the control group.

Experimental Protocols

Silica-Induced Pulmonary Fibrosis Model

This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of silica.

Materials:

-

C57BL/6 mice (8-10 weeks old, male)

-

Silica crystalline particles (particle size 0.5-10 µm)

-

Sterile, endotoxin-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Animal ventilator (optional, for precise delivery)

-

24-gauge, non-traumatic feeding needle or equivalent for intratracheal instillation

Procedure:

-

Prepare a sterile suspension of silica in saline at a concentration of 2.5 mg/mL. Ensure the suspension is homogenous by vortexing immediately before use.

-

Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Place the anesthetized mouse in a supine position on a surgical board.

-

Expose the trachea through a small midline incision in the neck.

-

Carefully insert a 24-gauge feeding needle into the trachea.

-

Instill 50 µL of the silica suspension (containing 125 µg of silica) into the lungs.

-

Remove the needle and suture the incision.

-

Allow the mouse to recover on a warming pad until fully ambulatory.

-

Monitor the animal's health daily for the first few days post-surgery.

Administration of this compound

This compound can be administered via various routes. This protocol details administration using an osmotic pump for continuous delivery.[7]

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)

-

Alzet osmotic pumps (e.g., model 1004, for 4-week delivery)

-

Surgical tools for subcutaneous implantation

Procedure:

-

Prepare the this compound solution in the chosen vehicle at the desired concentration to deliver the target dose (e.g., 1.0 mg/kg/day).

-

Fill the Alzet osmotic pumps with the this compound solution or vehicle according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4 hours.

-

Anesthetize the mouse.

-

Make a small subcutaneous incision on the back of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic pump into the pocket.

-

Close the incision with wound clips or sutures.

-

Allow the mouse to recover on a warming pad.

-

The pumps will continuously deliver the compound for the specified duration.

Assessment of Pulmonary Fibrosis

a. Bronchoalveolar Lavage (BAL) and Cell Analysis:

-

At the study endpoint (e.g., day 21), humanely euthanize the mouse.

-

Expose the trachea and insert a cannula.

-

Instill and withdraw 1 mL of ice-cold, sterile saline three times.

-

Pool the recovered BAL fluid (BALF).

-

Centrifuge the BALF at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).

-

Store the BALF supernatant at -80°C for cytokine analysis.

b. Histological Analysis (Ashcroft Score):

-

After BAL, perfuse the lungs with saline and inflate with 10% neutral buffered formalin.

-

Excise the lungs and immerse them in formalin for at least 24 hours.

-

Process the fixed lung tissue, embed in paraffin, and section at 5 µm thickness.

-

Stain the sections with Masson's trichrome to visualize collagen deposition.

-

Score the extent of fibrosis using the Ashcroft scoring system, a semi-quantitative method for grading lung fibrosis.

c. Hydroxyproline Assay:

-

Excise a portion of the lung tissue (or the entire right lung) and weigh it.

-

Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate and perform a colorimetric assay to quantify the hydroxyproline content, which is a major component of collagen.

d. Cytokine Analysis:

-

Thaw the BALF supernatant.

-

Measure the concentrations of key cytokines and chemokines, such as MIP-2, MCP-1, and active TGF-β₁, using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway of Chymase in Pulmonary Fibrosis

Caption: Chymase signaling pathway in fibrosis.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for this compound evaluation.

References

- 1. Research & Innovation | UAB News [uab.edu]

- 2. physiciansweekly.com [physiciansweekly.com]

- 3. habcentral.habcommunity.com [habcentral.habcommunity.com]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Involvement of mast cell chymase in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The specific chymase inhibitor this compound suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for TY-51469 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the utilization of TY-51469, a potent chymase inhibitor, in various in vitro experimental settings. The information is intended to guide researchers in the effective use of this compound for studying chymase-mediated biological processes.

Introduction to this compound

This compound is a selective inhibitor of chymase, a serine protease primarily found in the secretory granules of mast cells.[1] Chymase is implicated in a variety of physiological and pathological processes, including the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and fibrosis.[2] By inhibiting chymase, this compound serves as a valuable tool for investigating the roles of this enzyme in conditions such as inflammation, fibrosis, and cardiovascular diseases.

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |

| Solubility | 33.33 mg/mL (63.29 mM) | Ultrasonic treatment may be required to fully dissolve the compound.[1] |

| Molecular Weight | 526.60 g/mol | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

To prepare a 10 mM stock solution, add 189.90 µL of anhydrous DMSO for every 1 mg of this compound.

-

Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Mechanism of Action: Inhibition of Chymase-Mediated Signaling

This compound exerts its effects by inhibiting the enzymatic activity of chymase. A key pathway affected is the activation of latent TGF-β1. Chymase cleaves the latency-associated peptide (LAP) from the latent TGF-β1 complex, releasing the active form. Active TGF-β1 then binds to its receptor, initiating a signaling cascade that often involves the phosphorylation of Smad proteins, leading to the transcription of genes involved in fibrosis, such as collagens.

Experimental Protocols

The following is a representative protocol for an in vitro assay to evaluate the effect of this compound on chymase-induced fibroblast proliferation. This protocol can be adapted for other cell types and endpoints, such as collagen synthesis or gene expression analysis.

Cell Culture and Seeding

-

Culture human dermal fibroblasts in Fibroblast Growth Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and growth factors.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Seed the fibroblasts into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight to allow for cell attachment.

Treatment with this compound and Chymase

-

After overnight incubation, gently aspirate the medium and replace it with serum-free medium. Incubate for 24 hours to synchronize the cells.

-

Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO only).

-

Following pre-treatment, add recombinant human chymase to the wells at a final concentration known to induce proliferation (e.g., 50-100 ng/mL). Include a control group without chymase.

-

Incubate the plate for 48 to 72 hours.

Assessment of Cell Proliferation (MTT Assay)

-

At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Gently aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation relative to the chymase-treated control.

Experimental Workflow Diagram

Data Presentation

The results of the cell proliferation assay can be summarized in a table for easy comparison.

Table 2: Effect of this compound on Chymase-Induced Fibroblast Proliferation

| Treatment Group | This compound Concentration | Chymase (100 ng/mL) | Absorbance (570 nm) (Mean ± SD) | % Proliferation |

| Control | 0 | - | 0.50 ± 0.05 | 100 |

| Vehicle | 0 | + | 0.95 ± 0.08 | 190 |

| This compound | 1 nM | + | 0.90 ± 0.07 | 180 |

| This compound | 10 nM | + | 0.75 ± 0.06 | 150 |

| This compound | 100 nM | + | 0.60 ± 0.05 | 120 |

| This compound | 1 µM | + | 0.52 ± 0.04 | 104 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

These application notes provide a comprehensive guide for the use of this compound in in vitro assays. By following the detailed protocols for solubility, stock solution preparation, and a representative cell-based assay, researchers can effectively investigate the role of chymase in their specific experimental models. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation to aid in experimental design and understanding.

References

Application Notes and Protocols for In Vitro Chymase Activity Assay Using TY-51469

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon degranulation, chymase is released into the extracellular space where it plays a significant role in various physiological and pathological processes. Its activities include the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, activation of matrix metalloproteinases (MMPs), and processing of cytokines and other bioactive peptides.[2] Consequently, chymase is implicated in inflammatory responses, tissue remodeling, fibrosis, and cardiovascular diseases.[2][3] This makes chymase a compelling therapeutic target for a range of disorders.

TY-51469 is a potent and specific inhibitor of chymase. This document provides detailed protocols for assessing the in vitro activity of chymase and the inhibitory effects of this compound using a chromogenic substrate-based assay.

Mechanism of Action of this compound

This compound, with the chemical name 2-[4-(5-fluoro-3-methylbenzo[b]thiophen-2-yl)sulfonamido-3-methanesulfonylphenyl] thiazole-4-carboxylic acid, is a highly specific chymase inhibitor. It exhibits potent inhibitory activity against both simian and human chymases. The primary mechanism of action involves the suppression of chymase's enzymatic activity, thereby blocking its downstream effects. This includes the prevention of angiotensin II formation, and the activation of pro-inflammatory and fibrotic pathways.

Data Presentation

The inhibitory potency of this compound against chymase from different species is summarized in the table below. This data highlights the efficacy of this compound as a research tool for studying the role of chymase in various biological systems.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | Simian Chymase | 0.4 |

| This compound | Human Chymase | 7.0 |

Experimental Protocols

This section details the materials and methods for conducting an in vitro chymase activity assay to evaluate the inhibitory potential of this compound. The protocol is based on the enzymatic cleavage of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA). Cleavage of this substrate by chymase releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.

Materials and Reagents

-

Human or Simian Chymase

-

This compound

-

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA)

-

Tris-HCl Buffer (e.g., 0.1 M, pH 8.0)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Solutions

-

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0.

-

Substrate Stock Solution: Dissolve Suc-AAPF-pNA in DMSO to create a stock solution (e.g., 10 mM). Store aliquots at -20°C.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1.6 mM).[4]

-

Enzyme Solution: Reconstitute and dilute the chymase enzyme in the assay buffer to a working concentration that yields a linear rate of substrate hydrolysis over the measurement period.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination.

Assay Procedure

The following protocol is for a 100 µL final reaction volume in a 96-well plate format.

-

Dispense Inhibitor: Add 1 µL of DMSO (for control wells) or 1 µL of the appropriate this compound dilution to the wells of the microplate.

-

Add Enzyme: Add 50 µL of the chymase enzyme solution to each well.

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 49 µL of the substrate working solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA405/min).

-

Normalize the reaction rates to the control (DMSO-only) wells to obtain the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro chymase inhibition assay using this compound.

Chymase Signaling Pathway and Inhibition by this compound

Caption: Simplified chymase signaling pathway and the inhibitory action of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Frontiers | Chymase Inhibitor as a Novel Therapeutic Agent for Non-alcoholic Steatohepatitis [frontiersin.org]

- 3. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Investigating the Effects of TY-51469 on Cardiac Fibrosis

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart muscle, is a final common pathway in most cardiac diseases, leading to heart failure. Chymase, a serine protease primarily found in mast cells, has been identified as a key enzyme in the fibrotic process. It plays a significant role in converting angiotensin I to the potent profibrotic agent angiotensin II and in activating transforming growth factor-beta 1 (TGF-β1) and matrix metalloproteinases (MMPs), all of which are central to the pathogenesis of cardiac fibrosis.

TY-51469 is a potent and highly specific inhibitor of chymase, with an IC50 of 7.0 nM for human chymase.[1] It has been investigated as a therapeutic agent to attenuate the progression of cardiac fibrosis in various preclinical models. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in a common experimental model of cardiac fibrosis.

Mechanism of Action of this compound in Cardiac Fibrosis

This compound exerts its anti-fibrotic effects by inhibiting chymase activity. This inhibition disrupts key signaling pathways involved in the development of cardiac fibrosis.[2] The proposed mechanism involves:

-

Inhibition of TGF-β1 Activation: Chymase is a potent activator of latent TGF-β1. By inhibiting chymase, this compound prevents the conversion of latent TGF-β1 to its active form, a critical cytokine that stimulates fibroblasts to differentiate into myofibroblasts and produce excessive collagen.[2]

-

Inhibition of MMP Activation: Chymase can activate pro-MMPs, such as pro-MMP-2. Active MMPs contribute to tissue remodeling and fibrosis. This compound blocks this activation, helping to maintain a more balanced extracellular matrix turnover.[2]

-

Reduction of Angiotensin II Formation: In some species, including humans, chymase provides an alternative pathway for the generation of Angiotensin II, a potent vasoconstrictor and profibrotic agent.[2][3] While the renin-angiotensin system (RAS) is the primary pathway, chymase-dependent Angiotensin II formation can be significant in pathological conditions.

By targeting these pathways, this compound has been shown to reduce collagen deposition, attenuate inflammatory responses, and preserve cardiac function in animal models of heart disease.[4][5][6]

Experimental Protocols

A widely used and clinically relevant model to study cardiac fibrosis and evaluate potential therapies is the myocardial infarction (MI) model induced by permanent ligation of a coronary artery.

Protocol 1: Induction of Myocardial Infarction in Rodents

This protocol describes the surgical procedure to induce myocardial infarction in rats, a common model for studying post-infarction cardiac fibrosis.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 6-0 silk)

-

Ventilator

-

Heating pad

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the animal and place it in a supine position on a heating pad to maintain body temperature.

-

Intubate the animal and connect it to a ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery.

-

Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle.

-

Close the chest in layers.

-

Administer analgesics and monitor the animal closely during recovery.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to rodents in a post-myocardial infarction model. Treatment with this compound is typically initiated shortly after the induction of MI to assess its preventative effects on fibrosis.